Protriptyline hydrochloride

Descripción general

Descripción

El hidrcloruro de protriptilina es un antidepresivo tricíclico, específicamente una amina secundaria, indicado para el tratamiento de la depresión y el trastorno por déficit de atención e hiperactividad (TDAH). A diferencia de la mayoría de los antidepresivos tricíclicos, el hidrcloruro de protriptilina tiende a ser energizante en lugar de sedante y, a veces, se utiliza para la narcolepsia para lograr un efecto de promoción de la vigilia .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El hidrcloruro de protriptilina se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura de dibenzociclohepteno. La síntesis normalmente implica la alquilación del dibenzocicloheptadieno con un haluro de alquilo adecuado, seguido de una aminación para introducir el grupo amina. El paso final implica la formación de la sal de clorhidrato mediante la reacción de la base libre con ácido clorhídrico .

Métodos de Producción Industrial: En entornos industriales, la producción de hidrcloruro de protriptilina implica la síntesis química a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso está optimizado para el rendimiento y la pureza, con medidas estrictas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrcloruro de protriptilina sufre diversas reacciones químicas, que incluyen:

Oxidación: La protriptilina se puede oxidar para formar los N-óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la protriptilina en sus derivados de amina reducidos.

Sustitución: Las reacciones de sustitución nucleófila pueden modificar el grupo amino u otros grupos funcionales de la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se emplean nucleófilos como haluros de alquilo o aminas en condiciones básicas.

Principales Productos Formados:

Oxidación: N-óxidos de protriptilina.

Reducción: Derivados de amina reducidos.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El hidrcloruro de protriptilina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de antidepresivos tricíclicos y sus propiedades químicas.

Biología: Se investiga por sus efectos en los sistemas de neurotransmisores y la unión a receptores.

Medicina: Principalmente utilizado en el tratamiento de la depresión, el TDAH y la narcolepsia.

Industria: Utilizado en la industria farmacéutica para la producción de medicamentos antidepresivos.

Mecanismo De Acción

El hidrcloruro de protriptilina actúa inhibiendo la recaptación de los neurotransmisores noradrenalina y serotonina por las células nerviosas. Esta inhibición aumenta la concentración de estos neurotransmisores en la hendidura sináptica, mejorando la neurotransmisión y el estado de ánimo. Además, el hidrcloruro de protriptilina regula a la baja los receptores β-adrenérgicos de la corteza cerebral y sensibiliza los receptores serotoninérgicos postsinápticos con el uso crónico .

Comparación Con Compuestos Similares

El hidrcloruro de protriptilina es estructuralmente similar a otros antidepresivos tricíclicos, como la amitriptilina, la nortriptilina y la butriptilina. Es único en sus efectos energizantes, que contrastan con las propiedades sedantes de muchos otros antidepresivos tricíclicos. Esto hace que el hidrcloruro de protriptilina sea particularmente útil para afecciones como la narcolepsia, donde se desea la promoción de la vigilia .

Compuestos Similares:

- Amitriptilina

- Nortriptilina

- Butriptilina

Las propiedades únicas y las diversas aplicaciones del hidrcloruro de protriptilina lo convierten en un compuesto valioso tanto en la investigación científica como en la práctica clínica.

Actividad Biológica

Protriptyline hydrochloride is a tricyclic antidepressant (TCA) primarily used for the treatment of depression. Its biological activity is characterized by its effects on neurotransmitter systems, particularly norepinephrine and serotonin, as well as its potential applications in various psychiatric and neurological conditions.

Protriptyline acts predominantly by inhibiting the reuptake of norepinephrine and serotonin in the brain, which enhances their availability in the synaptic cleft. Specifically, it has a high affinity for the norepinephrine transporter (NET) with an IC50 value of 1.41 nM, while its affinity for the serotonin transporter (SERT) is lower at 19.6 nM, and it shows minimal activity at the dopamine transporter (DAT) with an IC50 of 2,100 nM . This selective inhibition leads to increased serotonergic neurotransmission and modulation of adrenergic receptor sensitivity over time.

Table 1: Affinity of this compound for Neurotransmitter Transporters

| Transporter | IC50 (nM) |

|---|---|

| Norepinephrine | 1.41 |

| Serotonin | 19.6 |

| Dopamine | 2100 |

Pharmacokinetics

Protriptyline is well absorbed from the gastrointestinal tract and exhibits rapid tissue distribution. Studies indicate that it reaches significant plasma levels within 2 hours post-administration, peaking at 8 to 12 hours . The drug undergoes hepatic metabolism, primarily through demethylation, with approximately 50% excreted in urine over a period of 16 days .

Depression

Protriptyline is indicated for major depressive disorder. Its antidepressant effects typically manifest after a latency period of about two weeks following initiation of therapy, attributed to gradual changes in receptor sensitivity within the limbic system .

Attention-Deficit Hyperactivity Disorder (ADHD)

A naturalistic study assessed protriptyline's efficacy in treating ADHD in children and adolescents. Out of thirteen subjects treated, only 11 completed at least four weeks on the medication, showing a modest reduction in ADHD symptoms (p < .004). However, only 45% were classified as positive responders, indicating limited clinical utility for ADHD management .

Pain Management

Protriptyline has also been explored for its analgesic properties, particularly in neuropathic pain management. Although the exact mechanism remains unclear, it is believed to modulate central nervous system opioid systems through indirect serotonergic pathways .

Side Effects and Safety Profile

Common side effects associated with protriptyline include:

- Anticholinergic Effects : Dry mouth, constipation, urinary retention.

- CNS Effects : Sedation, dizziness, nightmares.

- Cardiovascular Effects : Hypotension and tachycardia.

A notable concern is the potential for increased suicidal ideation among young adults taking antidepressants like protriptyline . Regular monitoring is advised during treatment initiation and dose adjustments.

Case Studies and Research Findings

Several case studies illustrate both the therapeutic potential and risks associated with protriptyline:

- Case Study on Overdose : A report highlighted severe complications following protriptyline overdose leading to multiple organ failure and death .

- Efficacy in Depression : A clinical trial indicated significant improvement in depression scores among patients treated with protriptyline compared to placebo after several weeks .

Propiedades

IUPAC Name |

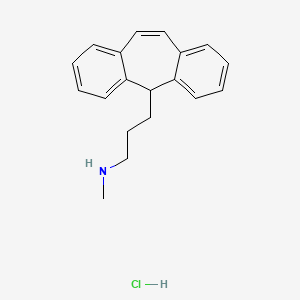

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQDIIKRQRZXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

438-60-8 (Parent) | |

| Record name | Protriptyline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8046951 | |

| Record name | Protriptyline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1225-55-4 | |

| Record name | Protriptyline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protriptyline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Protriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Protriptyline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protriptyline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTRIPTYLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44665V00O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.